molecular formula C10H12O B1266189 (3,4-Epoxybutyl)benzene CAS No. 1126-76-7

(3,4-Epoxybutyl)benzene

Cat. No. B1266189
CAS RN: 1126-76-7
M. Wt: 148.2 g/mol
InChI Key: JVGAGAVQROERFI-UHFFFAOYSA-N
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Description

(3,4-Epoxybutyl)benzene is a compound that can be understood within the context of organic synthesis, molecular structure analysis, and chemical properties investigation. Research in this field contributes to pharmaceuticals, pesticides, and organic materials development, focusing on the creation and manipulation of functional groups through various chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection reactions, bromination, and nucleophilic reactions. For example, the preparation of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene from 3-aminobenzyl alcohol demonstrates the complexity of synthesizing intermediates in organic chemistry (H. We, 2015).

Molecular Structure Analysis

Molecular structure is pivotal in determining the reactivity and properties of compounds. The synthesis of 4H-1,2-benzoxazine derivatives, for instance, showcases the importance of functionalizing the benzene ring with electron-withdrawing substituents to create potent intermediates for further chemical transformations (Satoshi Nakamura et al., 2003).

Chemical Reactions and Properties

The chemical reactions involving (3,4-Epoxybutyl)benzene and related compounds are diverse. For example, the preparation of (3S,4S)-1-benzhydryl-3-[(5R)-1'-hydroxyethyl]-4-acyl-2-azetidinones from (2R,3R)-epoxybutyramide precursors highlights the synthesis of complex heterocycles through S(N)i reactions, demonstrating the compound's versatility in forming multiple ring systems (Bo-Liang Deng et al., 2000).

Scientific Research Applications

Synthesis of Active-Site Directed Inhibitors

(3,4-Epoxybutyl)benzene derivatives, such as (3R)- and (3S)-3,4-epoxybutyl β-cellobiosides, have been synthesized for potential use as active-site directed inhibitors in biochemical research. These compounds are prepared through the condensation of a glycosyl bromide with chiral alcohols, followed by epoxidation processes. They offer insights into the inhibition mechanisms of β-glucan hydrolases (Rodriguez, Scally, & Stick, 1990).

Photopolymerization in Liquid-Crystalline Systems

The compound 4-[3,4-epoxybutenyl)oxy]phenyl 4-[(3,4-epoxybutenyl)oxy]benzoate, a derivative of (3,4-Epoxybutyl)benzene, has been synthesized and studied for its photoinitiated cross-linking in liquid-crystalline systems. This process forms an ordered network with increased birefringence, demonstrating applications in materials science, particularly in the development of advanced photopolymer materials (Broer, Lub, & Mol, 1993).

Polymer Electrolytes for Lithium-Ion Transport

A novel class of esters of benzene 1,2 dicarboxylic acids, which includes compounds related to (3,4-Epoxybutyl)benzene, has been used in the development of high molecular weight poly(ethylene oxide) (PEO) matrixes. These materials are significant in enhancing the room temperature ionic conductivity of polymer-salt complexes, suggesting applications in advanced battery technologies (Michael, Jacob, Prabaharan, & Radhakrishna, 1997).

Development of Siliconized Epoxy Matrix Materials

The intercrosslinked network of siliconized epoxy-1,3-bis(maleimido)benzene matrix systems has been developed using (3,4-Epoxybutyl)benzene derivatives. These materials demonstrate improved mechanical properties and thermal behavior, indicating their potential use in advanced composite materials and coatings (Kumar, Alagar, & Rao, 2002).

Understanding of Oxidation Mechanisms

Studies on the atmospheric oxidation mechanism of benzene, involving (3,4-Epoxybutyl)benzene derivatives, contribute to a deeper understanding of atmospheric chemistry and pollutant formation. These studies have implications for environmental monitoring and the development of strategies to mitigate air pollution (Wang, Wu, & Xu, 2013).

Groundwater Remediation

The use of sodium percarbonate activated with chelated-Fe(II) for the degradation of benzene in groundwater has been investigated, where compounds related to (3,4-Epoxybutyl)benzene play a role. This research contributes to the field of environmental remediation, particularly in treating benzene-contaminated groundwater (Fu et al., 2016).

Safety And Hazards

The safety data sheet for benzene, a related compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(2-phenylethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGAGAVQROERFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920840
Record name 2-(2-Phenylethyl)oxirane
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Epoxybutyl)benzene

CAS RN

1126-76-7
Record name 2-(2-Phenylethyl)oxirane
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Record name (3,4-Epoxybutyl)benzene
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Record name 2-(2-Phenylethyl)oxirane
Source EPA DSSTox
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Record name 2-(2-phenylethyl)oxirane
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Record name (3,4-EPOXYBUTYL)BENZENE
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Synthesis routes and methods I

Procedure details

A solution of trimethyloxosulphonium iodide (2.64 g.) in dry dimethylsulphoxide (50 ml.) is stirred at 50°-60° C. in an atmosphere of nitrogen and an 80% w/w mineral oil dispersion of sodium hydride (0.36 g.) is added. Stirring and heating are continued until the solution is clear and no more hydrogen is evolved. A solution of 3-phenylpropionaldehyde (1.34 g.) in dry dimethyl sulphoxide (10 ml.) is added and the mixture is stirred at 50°-60° C. in an atmosphere of nitrogen for 3 hours. The mixture is cooled and diluted with water (200 ml.), and the product is obtained by extraction with ethyl acetate (3 × 80 ml.). Removal of the solvent from the combined extracts gives 1,2-epoxy-4-phenylbutane as an oil which is not further purified.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of m-chloroperbenzoic acid (43.5 g, 151 mmol) in chloroform (250 ml) was treated with 4-phenyl-1-butene (20 g, 151 mmol). The reaction was stirred for 1 hour at room temperature and washed with sodium bicarbonate, sodium sulfite, and saturated sodium chloride. The solution was dried over sodium sulfate and evaporated to dryness to afford 3,4-epoxybutylbenzene (100%).
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Phenylpropionaldehyde (26.8 g.) is added under nitrogen to the ylide prepared from trimethylsulfoxonium iodide (48.4 g.) and sodium hydride (55% dispersion in oil; 9.6 g.) in dry dimethylsulfoxide (200 ml.), according to the procedure in Journal of the American Chemical Society, Vol. 84, page 867 (1962) and Vol. 87, page 1353 (1965). After one hour, the solution was poured into 1 liter of water and the product extracted with ether (3 × 300 ml.). The extract was washed with water (2 × 150 ml.) dried (MgSO4) and evaporated to give an oil, 1,2-epoxy-4-phenylbutane, used directly in the next step.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A modified procedure of Woodward was used (Bernier, D. et al., The Journal of Organic Chemistry 2008, 73, 4229). A stirred solution of 4-phenyl-1-butene 62 (500 mg, 568 μl, 3.78 mmol) in CH2Cl2 (20 ml) was cooled to 0° C. m-CPBA (816 mg, 4.73 mmol) was added as a solid and the reaction mixture was stirred at 0° C. for 1.5 h, then r.t. for 24 h. The reaction mixture was poured into saturated K2CO3 solution (50 ml) and extracted with CH2Cl2 (2×50 ml). The combined organic phases were washed with saturated K2CO3 solution (50 ml) before being dried (MgSO4), filtered and concentrated to give a clear colourless liquid. This material was purified by column chromatography, eluting with petrol/EtOAc (9:1), to give the epoxide 61 (10.2 g, 91%) as a clear colourless liquid. The 1H, 13C, and IR data were consistent with the literature (Mitchell, J. M. et al., Journal of the American Chemical Society 2001, 123, 862; Elings, J. A. et al., European Journal of Organic Chemistry 1999, 1999, 837).
Quantity
568 μL
Type
reactant
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5
Citations
RE Cebula, JL Blanchard, MD Boisclair, K Pal… - Bioorganic & Medicinal …, 1997 - Elsevier
Analogs of sulfircin (1) were synthesized and tested for inhibitory activity against a panel of phosphatases. We attempted to optimize the potency and selectivity of sulfircin for Cdc25A by …
Number of citations: 61 www.sciencedirect.com
RMK Berry - 1980 - escholarship.mcgill.ca
A general equation was derived for calculating the weight-average molecular weight of the sol fraction, after gelation, of crosslinked copolymers formed by condensation polymerisation; …
Number of citations: 3 escholarship.mcgill.ca
EJ Corey, CJ Helal - Tetrahedron letters, 1993 - Elsevier
A new catalytic enantioselective synthesis of monosubstituted oxiranes has been developed from achiral trichloromethyl ketones by (a) enantioselective carbonyl reduction, (b) selective …
Number of citations: 56 www.sciencedirect.com
Z He - 2012 - search.proquest.com
A range of NH alkynylaziridines were prepared from amphoteric unprotected aziridine aldehydes without protecting-group manipulation. Unprotected α-amino allenes can be obtained …
Number of citations: 4 search.proquest.com
GA Showell, F Emms, R Marwood, D O'Connor… - Bioorganic & medicinal …, 1998 - Elsevier
The synthesis of a series of 2,4-disubstituted morpholines is described and their affinities at human dopamine receptors reported. The orally bioavailable 7-azaindole compound 11 has …
Number of citations: 24 www.sciencedirect.com

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